molecular formula C22H30N2O2 B247599 N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B247599
M. Wt: 354.5 g/mol
InChI Key: QRTAUMNSZJVNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, 2,4-dimethoxybenzyl, and N-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be added through a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 2,4-dimethoxybenzyl groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
  • N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide

Uniqueness

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C22H30N2O2/c1-23(16-18-7-5-4-6-8-18)20-11-13-24(14-12-20)17-19-9-10-21(25-2)15-22(19)26-3/h4-10,15,20H,11-14,16-17H2,1-3H3

InChI Key

QRTAUMNSZJVNGY-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.